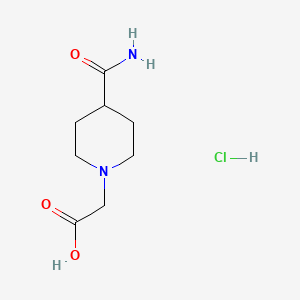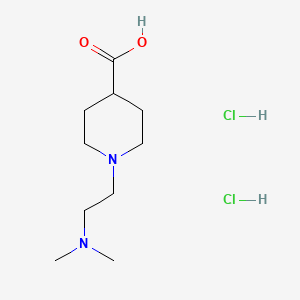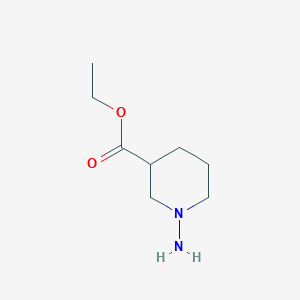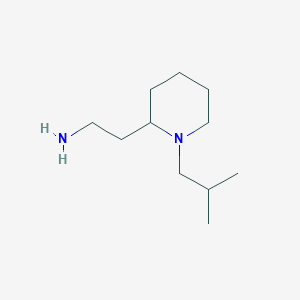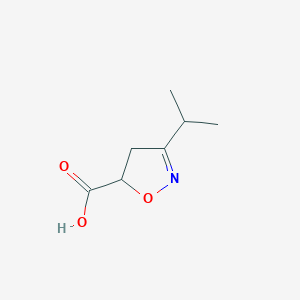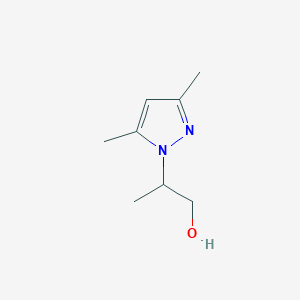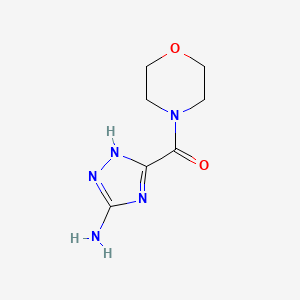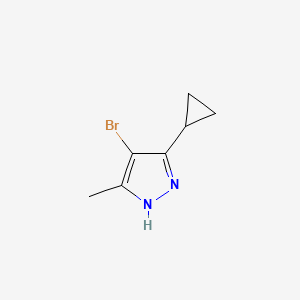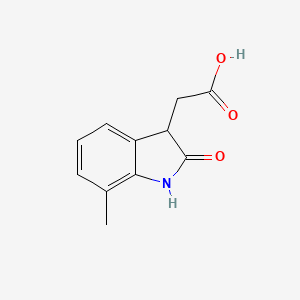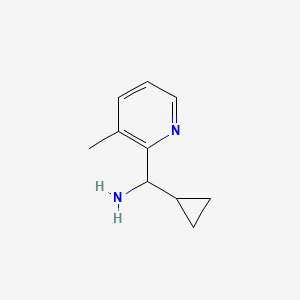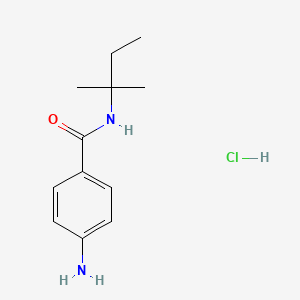
4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride
Übersicht
Beschreibung
4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, also known as 4-amino-N-(tert-pentyl)benzamide hydrochloride, is a chemical compound with the CAS Number: 1193388-92-9 . It has a molecular weight of 242.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 242.75 . The InChI code for this compound is1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H .
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Cancer Treatment
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a close relative of 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride, has been studied for its role as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, leading to blocked cancer cell proliferation, histone acetylation, and induction of apoptosis. This compound has entered clinical trials showing promise as an anticancer drug (Zhou et al., 2008).
Anticonvulsant Activity
In the context of anticonvulsant activity, enaminones, structurally similar to this compound, were evaluated using the amygdala kindling model. These compounds were found to have a significant effect in this context, providing insights into the potential use of similar compounds in seizure management (Scott et al., 1993).
Quality Control in Pharmaceuticals
A study on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including compounds structurally akin to this compound, highlighted their importance in ensuring the quality control of pharmaceutical products. This method was shown to be effective for separating and identifying impurities in drug synthesis (Ye et al., 2012).
Chemical Synthesis and Characterization
In chemical synthesis, derivatives of benzamides, which include compounds similar to this compound, have been extensively studied. Their synthesis, characterization (including NMR and X-ray structural analysis), and the theoretical calculations offer insights into their potential applications in various fields, including materials science and drug development (Matos et al., 2013).
Antimycobacterial Activities
The antimycobacterial activities of certain amino acid derivatives, which share a structural resemblance to this compound, have been explored. These studies have revealed that certain structural features are crucial for biological activity, suggesting potential applications in developing treatments for tuberculosis and related infections (Moreth et al., 2014).
Safety and Hazards
The safety information for 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . The compound also has several precautionary statements, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
4-amino-N-(2-methylbutan-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHANTUNKVXOITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



